molecular formula C16H15NO3S B5523401 N-(2-furylmethyl)-7-methyl-2-naphthalenesulfonamide

N-(2-furylmethyl)-7-methyl-2-naphthalenesulfonamide

Cat. No.: B5523401
M. Wt: 301.4 g/mol
InChI Key: SCRFCUCFNMJIFP-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-7-methyl-2-naphthalenesulfonamide, also known as FMe-MNS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMe-MNS is a sulfonamide derivative of naphthalene, which is a common aromatic hydrocarbon. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Protein Kinase Inhibition and Cellular Functions

Naphthalenesulfonamides, including compounds structurally related to N-(2-furylmethyl)-7-methyl-2-naphthalenesulfonamide, have been studied for their inhibitory effects on protein kinases, which are enzymes that play crucial roles in cellular signal transduction pathways. Hidaka et al. (1984) demonstrated that certain naphthalenesulfonamides are potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, indicating their potential application in studying enzyme regulation and signal transduction processes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984). Another study by Ito et al. (1986) showed that naphthalenesulfonamide derivatives could modulate the activity of Ca2+-dependent smooth muscle myosin light chain phosphorylation, further emphasizing their utility in understanding muscle contraction and cellular movement mechanisms (Ito, Tanaka, Inagaki, Nakanishi, & Hidaka, 1986).

Environmental Science and Pollution Treatment

Naphthalenesulfonates, closely related to the compound , have been identified as pollutants in water sources due to their widespread use in industrial applications. Studies have explored methods for their degradation and removal from aquatic environments. For example, Chen et al. (2002) investigated the decomposition of 2-naphthalenesulfonate in aqueous solution by ozonation combined with UV radiation, offering insights into advanced oxidation processes for water treatment (Chen, Chang, Huang, Chiu, Ji, Shang, Yu, Chiang, Ku, & Chen, 2002).

Material Science and Chemical Synthesis

The structural and electronic properties of naphthalene diimides (NDIs), which share a core structural motif with this compound, have been extensively reviewed for their applications in material science. Kobaisi et al. (2016) highlighted the role of NDIs in supramolecular chemistry, sensors, and catalysis, indicating the versatility of naphthalene-based compounds in designing novel materials and devices (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-7-methylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-4-5-13-6-7-16(10-14(13)9-12)21(18,19)17-11-15-3-2-8-20-15/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRFCUCFNMJIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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